1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt

Catalog No.
S889719
CAS No.
200880-40-6
M.F
C34H66NaO10P
M. Wt
688.856
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glyce...

CAS Number

200880-40-6

Product Name

1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt

IUPAC Name

sodium;2,3-dihydroxypropyl [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate

Molecular Formula

C34H66NaO10P

Molecular Weight

688.856

InChI

InChI=1S/C34H67O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,35-36H,3-30H2,1-2H3,(H,39,40);/q;+1/p-1/t31?,32-;/m1./s1

InChI Key

QLNOOKSBAYIHQI-SKZICHJRSA-M

SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCC.[Na+]

Synonyms

(1R)-1-[[[(2,3-Dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl Ester Tetradecanoic Acid Sodium Salt; (1R)-1-[[[(2,3-Dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl Ester Tetradecanoic Acid Monosodium Salt; 1,2-Dimyristoyl-

DMPG, also known as Dimyristoylphosphatidylglycerol Sodium Salt, is a type of phospholipid found primarily in the membranes of gram-positive bacteria []. Its applications in scientific research can be broadly categorized into two areas:

As an Internal Standard in Chromatography

DMPG's well-defined structure and charged head group make it a valuable tool in reverse-phase high-performance liquid chromatography (RP-HPLC) []. Scientists use it as an internal standard to monitor separation efficiency, retention time, and peak area of other analytes in the sample []. This ensures consistent and reliable quantification of target molecules.

As a Component of Liposomes and Model Membranes

DMPG can be used to create liposomes, which are microscopic spheres with a phospholipid bilayer similar to cell membranes []. The negatively charged phosphate group of DMPG contributes to the overall charge of the liposome, allowing researchers to study the interaction of charged molecules with membranes []. Additionally, DMPG's well-defined structure and phase transition properties make it a useful component in creating model membranes for studying membrane biophysics and drug-membrane interactions [].

Here are some additional points to consider:

  • DMPG is commercially available and relatively inexpensive, making it an accessible tool for various research applications.
  • The presence of DMPG in liposomes can influence their stability, permeability, and fusion properties []. Researchers can tailor these properties by incorporating DMPG with other types of phospholipids.

DMPG is a synthetic phospholipid []. Phospholipids are a class of lipids essential for the formation of cell membranes in living organisms []. DMPG is not naturally occurring but mimics the structure of natural phospholipids like phosphatidylglycerol. Due to its well-defined structure and biomimetic properties, DMPG is a valuable tool in various scientific research areas [].


Molecular Structure Analysis

DMPG consists of a glycerol backbone with two myristoyl (tetradecanoyl) fatty acid chains esterified at the sn-1 and sn-2 positions []. A phosphate group is linked to the sn-3 position of glycerol, further esterified to a rac-(1-glycerol) moiety (a glycerol molecule without stereochemical specificity at the central carbon) []. The presence of the charged phosphate group makes DMPG amphiphilic, having both hydrophobic (fatty acid tails) and hydrophilic (phosphate group) regions []. This characteristic allows DMPG to form various structures in aqueous environments, essential for its applications.


Chemical Reactions Analysis

Synthesis

DMPG can be synthesized through several methods, including acylation of glycerol with myristoyl chloride and subsequent phosphorylation [].

Glycerol + 2 Myristoyl Chloride -> 1,2-Dimyristoyl Glycerol1,2-Dimyristoyl Glycerol + Phosphoric Acid -> DMPG ( + HCl)

Enzymatic methods using specific enzymes are also employed for DMPG synthesis [].

Decomposition

DMPG can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent fatty acids, glycerol, and phosphate [].

DMPG + H2O -> Myristoyl Acid + Glycerol-phosphate (acidic conditions)DMPG + NaOH -> Myristoyl Acid + Glycerol + Na2PO4 (basic conditions)

Physical and Chemical Properties

  • Molecular Formula: C34H66O10PNa []
  • Molecular Weight: 688.8 g/mol []
  • Physical State: Crystalline solid []
  • Melting Point: Not readily available
  • Boiling Point: Decomposes before boiling []
  • Solubility: Poorly soluble in water, soluble in organic solvents like chloroform []

DMPG's primary function in research lies in its ability to form artificial membranes. Due to its amphiphilic nature, DMPG molecules self-assemble in aqueous environments, forming structures like micelles, liposomes, and supported bilayers. These structures mimic the structure and properties of natural cell membranes [].

  • Micelles: DMPG molecules arrange in a spherical structure with the fatty acid tails oriented inwards and the charged phosphate groups facing outwards, creating a hydrophilic outer surface.
  • Liposomes: These are closed, spherical vesicles formed by DMPG, encapsulating an aqueous core. Liposomes can be used to encapsulate and deliver drugs, enzymes, or other molecules [].
  • Supported Bilayers: DMPG can form planar structures on a solid support, mimicking the basic structure of a cell membrane. These bilayers are used for studying membrane protein interactions and other membrane-related phenomena.

By utilizing these artificial membrane structures, researchers can investigate various cellular processes, drug-membrane interactions, and membrane protein functions [].

Appearance

Unit:100 mgPurity:98+%Physical solid

Wikipedia

Sodium 1,2-dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol))

Dates

Modify: 2023-08-15
1. S. Honda et al “Solution structure of human growth hormone-releasing factor fragment (1-29) by CD: characteristic conformational change onphospholipid membrane” Biopolymers., Vol. 31(7) pp. 869-76, 19912. S. Vaena de Avalos et al. “The phosphatidylglycerol/cardiolipin biosynthetic pathway is required for the activation of inositol phosphosphingolipidphospholipase C, Isc1p, during growth of Saccharomyces cerevisiae” Journal of Biological Chemistry, Vol. 280(8) pp. 7170-7177, 20043. M. Hagio et al. “Phosphatidylglycerol is Essential for the Development of Thylakoid Membranes in Arabidopsis thaliana” Plant & Cell Physiology, Vol.43(12), pp. 1456-1464, 2002

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